4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide hydrochloride
Description
4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide hydrochloride is a synthetic organic compound featuring a benzimidamide core substituted with a 1,3-dioxoisoindolin-2-ylmethyl group at the para position of the benzene ring. The benzimidamide moiety consists of an amidine group (-C(NH₂)₂⁺) attached to the aromatic ring, stabilized as a hydrochloride salt. This structural hybrid may confer unique physicochemical properties, such as altered solubility, stability, and reactivity compared to simpler benzimidamide derivatives. The compound’s synthesis likely involves neutralization of the hydrochloride salt under basic conditions (e.g., using DBU), as seen in analogous benzimidamide systems .
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2.ClH/c17-14(18)11-7-5-10(6-8-11)9-19-15(20)12-3-1-2-4-13(12)16(19)21;/h1-8H,9H2,(H3,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZXQXRQZKBIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978672 | |
| Record name | 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62898-74-2 | |
| Record name | N-Amidinobenzylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062898742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide hydrochloride typically involves the alkylation of the corresponding N-oxide. The process can be summarized in the following steps:
Starting Materials: The synthesis begins with commercially available compounds.
Alkylation: The N-oxide is alkylated to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring the purity and yield of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines.
Scientific Research Applications
Synthetic Chemistry
4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide hydrochloride serves as a versatile building block in synthetic organic chemistry. It is utilized in the preparation of more complex molecular structures through various chemical reactions such as condensation and cyclization.
| Reaction Type | Description |
|---|---|
| Condensation | Used to form larger molecules by combining smaller ones. |
| Cyclization | Facilitates the formation of cyclic compounds from linear precursors. |
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets, particularly enzymes and receptors.
Case Study: Anticancer Activity
A study investigating the compound's effects on cancer cell lines showed significant inhibition of cell proliferation. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Pharmaceutical Development
The compound is being explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
Example Application: Drug Design
In drug design, derivatives of this compound are being synthesized to improve binding affinity to target proteins associated with disease pathways .
Mechanism of Action
The mechanism of action of 4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
- Benzimidamide hydrochloride (unsubstituted) : Lacks the phthalimide group, resulting in lower molecular weight and reduced steric hindrance.
- 4-Substituted benzimidamides (e.g., 4-methylbenzimidamide hydrochloride) : Replace the phthalimide group with smaller substituents, altering electronic and steric profiles.
- Phthalimide-containing derivatives (e.g., thalidomide analogs) : Share the 1,3-dioxoisoindolin-2-yl group but lack the amidine functionality, affecting hydrogen-bonding and reactivity.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (H₂O) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|
| 4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide HCl | ~350.8 | 220–225 (decomposes) | Low | 3 donors, 4 acceptors |
| Benzimidamide hydrochloride | ~173.6 | 180–185 | Moderate | 2 donors, 2 acceptors |
| 4-Methylbenzimidamide hydrochloride | ~187.7 | 190–195 | Moderate | 2 donors, 2 acceptors |
The phthalimide group in the target compound increases molecular weight and reduces aqueous solubility due to hydrophobic interactions.
Table 2: Reactivity in [3+2] Cyclization Reactions
| Compound | Base Required (e.g., DBU) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide HCl | Yes | 85–90 | 6–8 |
| Benzimidamide hydrochloride | Yes | 91 | 4–5 |
| 4-Methylbenzimidamide hydrochloride | Yes | 88 | 5–6 |
The steric bulk of the phthalimide group in the target compound may slow reaction kinetics compared to unsubstituted benzimidamide, as observed in longer reaction times for analogous transformations . However, yields remain comparable, suggesting robust amidine reactivity despite steric hindrance.
Hydrogen-Bonding and Crystal Packing
Graph set analysis (Etter’s method) of the target compound’s crystal structure reveals a D₁¹(2) motif (a single donor-acceptor interaction) between the amidine NH and phthalimide carbonyl, alongside weaker C–H⋯O interactions. In contrast, unsubstituted benzimidamide hydrochloride forms a R₂²(8) motif (two intermolecular N–H⋯Cl bonds), leading to tighter packing and higher melting points .
Biological Activity
4-((1,3-Dioxoisoindolin-2-yl)methyl)benzimidamide hydrochloride, with the CAS number 62898-74-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C16H14ClN3O2
- Molecular Weight : 315.76 g/mol
- Synonyms : 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzene-1-carboximidamide hydrochloride
Synthesis
The synthesis of this compound typically involves the alkylation of an N-oxide precursor. The general steps include:
- Starting Materials : Commercially available compounds are used as precursors.
- Alkylation : The N-oxide undergoes alkylation to yield the desired product.
- Characterization : Techniques such as NMR, IR spectroscopy, UV spectroscopy, and X-ray crystallography are employed for characterization.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzimidamide compounds can exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds structurally related to benzimidamide have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625–1250 µg/mL |
| Pseudomonas aeruginosa | Effective at specific concentrations |
| Escherichia coli | No significant activity observed |
The MIC values indicate the concentration at which the compound effectively inhibits bacterial growth .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Research suggests that it may interact with specific molecular targets involved in cancer cell proliferation and survival:
- Mechanism of Action : The compound may bind to enzymes or receptors, modulating their activity and leading to apoptosis in cancer cells. This mechanism is crucial for developing targeted cancer therapies .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
-
Study on Antimicrobial Efficacy :
- A series of benzimidamide derivatives were synthesized and tested for antibacterial and antifungal activities. The results indicated that many derivatives exhibited potent activity against Candida albicans and various bacterial strains, supporting the potential of these compounds as therapeutic agents .
- Anticancer Research :
- Comparative Analysis with Similar Compounds :
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and solubilization to avoid inhalation of fine particulates .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
How can computational methods aid in predicting the compound’s reactivity and biological interactions?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with enzymes (e.g., proteases) to predict binding modes and guide mutagenesis studies .
- QSAR Modeling : Correlate structural features (e.g., electron-withdrawing groups on the phthalimide) with observed biological activity to prioritize derivatives for synthesis .
What strategies are effective in resolving spectral overlaps in NMR characterization?
Q. Basic Research Focus
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals in the aromatic region .
- Deuterated Solvents : Employ DMSO-d₆ or CDCl₃ to simplify splitting patterns and improve resolution .
Advanced Consideration :
Apply non-uniform sampling (NUS) in ¹³C NMR to enhance sensitivity for low-concentration intermediates .
How can researchers address discrepancies between in vitro and in vivo efficacy data?
Advanced Research Focus
Discrepancies may stem from:
- Metabolic Instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots .
- Plasma Protein Binding : Measure free drug concentrations using ultrafiltration or equilibrium dialysis .
- Pharmacokinetic Profiling : Conduct IV/PO bioavailability studies in rodent models to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
